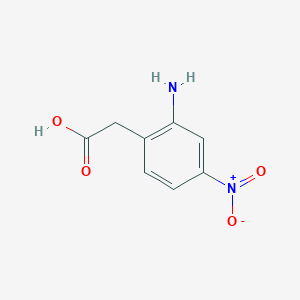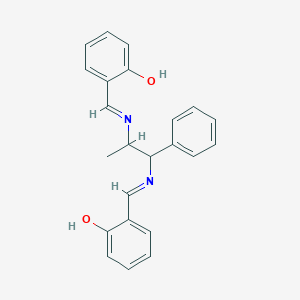
(2,4,6-Trimethylbenzyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trimethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
(2,4,6-Trimethylbenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines .
科学研究应用
(2,4,6-Trimethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism of action of (2,4,6-Trimethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenylhydrazine hydrochloride: Similar in structure but differs in the position of the hydrazine group.
Benzylhydrazine hydrochloride: Lacks the methyl groups present in (2,4,6-Trimethylbenzyl)hydrazine hydrochloride.
Phenylhydrazine hydrochloride: Contains a phenyl group instead of the trimethylbenzyl group
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzyl ring, which can influence its reactivity and stability. This structural feature distinguishes it from other hydrazine derivatives and can impact its chemical behavior and applications .
属性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC 名称 |
(2,4,6-trimethylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7-4-8(2)10(6-12-11)9(3)5-7;/h4-5,12H,6,11H2,1-3H3;1H |
InChI 键 |
JDDVYFPMOLMQBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CNN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502016.png)

![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![4-cyclohexyl-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B12502033.png)


![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)

